molecular formula C6H7F2N3 B12075794 5-(Difluoromethyl)-2-methylpyrimidin-4-amine

5-(Difluoromethyl)-2-methylpyrimidin-4-amine

Cat. No.: B12075794
M. Wt: 159.14 g/mol
InChI Key: LADJGRVOTJVZPE-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methylpyrimidin-4-amine is a heterocyclic compound that has gained attention in various fields of scientific research due to its unique chemical properties. The presence of the difluoromethyl group enhances its biological activity, metabolic stability, and lipophilicity, making it a valuable compound in medicinal and agricultural chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methylpyrimidin-4-amine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid or trifluoroacetic acid, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of difluoromethylation reagents and metal-based methods for transferring the CF2H group to various substrates has streamlined access to molecules of pharmaceutical relevance .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ClCF2H for difluoromethylation, and various metal catalysts for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation can lead to the formation of difluoromethylarenes .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors through hydrogen bonding, thereby modulating its biological activity .

Properties

Molecular Formula

C6H7F2N3

Molecular Weight

159.14 g/mol

IUPAC Name

5-(difluoromethyl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C6H7F2N3/c1-3-10-2-4(5(7)8)6(9)11-3/h2,5H,1H3,(H2,9,10,11)

InChI Key

LADJGRVOTJVZPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)C(F)F

Origin of Product

United States

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